molecular formula C18H12ClN3O2S2 B11831623 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid

2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid

Cat. No.: B11831623
M. Wt: 401.9 g/mol
InChI Key: QFACWMFCPXXPHO-UHFFFAOYSA-N
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Description

2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is unique due to its combination of a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety

Properties

Molecular Formula

C18H12ClN3O2S2

Molecular Weight

401.9 g/mol

IUPAC Name

2-[3-[(4-chloro-5-cyano-6-thiophen-2-ylpyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid

InChI

InChI=1S/C18H12ClN3O2S2/c19-17-13(9-20)16(14-5-2-6-25-14)21-18(22-17)26-10-12-4-1-3-11(7-12)8-15(23)24/h1-7H,8,10H2,(H,23,24)

InChI Key

QFACWMFCPXXPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CSC2=NC(=C(C(=N2)Cl)C#N)C3=CC=CS3)CC(=O)O

Origin of Product

United States

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